3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid
Description
This compound is a pyrazole derivative featuring a propanoic acid moiety and a (Z)-configured cyano-enol group linked to a 2-(trifluoromethyl)aniline substituent. Its structure includes a 3,5-dimethylpyrazole core, which confers rigidity and influences electronic properties. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the propanoic acid tail improves aqueous solubility, making it a candidate for pharmaceutical applications .
Properties
IUPAC Name |
3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c1-11-14(12(2)26(25-11)8-7-17(27)28)9-13(10-23)18(29)24-16-6-4-3-5-15(16)19(20,21)22/h3-6,9H,7-8H2,1-2H3,(H,24,29)(H,27,28)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVMAWCQTQDRQJ-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCC(=O)O)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Addition of the cyano group: This can be accomplished through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Formation of the enone structure: This involves the condensation of the pyrazole derivative with an appropriate aldehyde or ketone under basic conditions to form the enone moiety.
Final coupling: The final step involves coupling the enone intermediate with a suitable carboxylic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the cyano group can participate in hydrogen bonding or electrostatic interactions. The pyrazole ring provides structural stability and contributes to the overall reactivity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Condensation Reactions ()
The compound shares structural motifs with derivatives synthesized in Molecules (2012), such as:
- Ethyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate (6a) : Pyridine core with ester and hydroxyl groups.
- Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate (11): Fused pyrido-cinnoline system formed via 6π-electrocyclization.
- Pyridazinones (13a–c): Six-membered lactam rings with aryl substituents.
Key Differences :
The CF₃ group may enhance bioavailability compared to nitro or methyl substituents in analogues .
Lumping Strategy for Physicochemical Modeling ()
The lumping strategy groups compounds with similar structures to simplify reaction modeling. For example, organic compounds with shared pyrazole or trifluoromethyl motifs might be treated as a single surrogate in atmospheric or metabolic studies. This approach reduces computational complexity but may overlook subtle bioactivity differences. The target compound could be lumped with other CF₃-containing pyrazoles, though its propanoic acid group distinguishes its solubility and degradation pathways .
Research Findings and Implications
- Synthetic Flexibility : Reaction conditions (e.g., solvent, catalyst) critically determine product structure. For instance, 3-oxo-propanals condense with methylene nitriles to form pyridines (6a) under mild conditions but yield fused systems (11) under oxidative stress . This highlights the need for precise control in synthesizing the target compound.
- Bioactivity Potential: While specific bioactivity data for the target compound is absent, emphasizes that structurally complex molecules (e.g., plant-derived azonicotinates) are often screened for antimicrobial or anticancer properties. The CF₃-aniline group in the target compound may enhance target binding, analogous to trifluoromethyl drugs like Celecoxib .
Biological Activity
3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid is a complex organic compound notable for its unique chemical structure and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a distinctive structure characterized by:
- A pyrazole ring , which contributes to its stability.
- A trifluoromethyl group , enhancing lipophilicity and binding affinity to biological targets.
- A cyano group , which can participate in hydrogen bonding and electrostatic interactions.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- The trifluoromethyl group increases the compound's lipophilicity, allowing better penetration into biological membranes.
- The cyano group enhances the compound's ability to form hydrogen bonds with target enzymes or receptors, potentially increasing its efficacy as an inhibitor or modulator.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds can possess significant antimicrobial properties. For instance:
- In vitro tests demonstrated that related compounds exhibited good antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated through assays like DPPH radical scavenging. Compounds structurally related to this compound showed promising results in reducing oxidative stress markers .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes:
- For example, compounds with similar structures have been shown to inhibit cholinesterase enzymes, which could have implications for neurodegenerative diseases .
Comparative Analysis
To understand the uniqueness of this compound in relation to other compounds, a comparison table is provided below:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 3-[4-(Z)-2-cyano... | Similar pyrazole ring | Antimicrobial, Antioxidant | Trifluoromethyl enhances lipophilicity |
| 3-methyl... | Different substituents | Moderate antimicrobial | Lacks trifluoromethyl group |
| 4-fluoro... | Similar core structure | Antioxidant | Different halogen substituent |
Case Studies
Several case studies highlight the potential application of this compound in various therapeutic areas:
- Antibacterial Studies : A study evaluated the antibacterial efficacy of similar pyrazole derivatives against pathogenic bacteria, demonstrating significant inhibition at low concentrations .
- Antioxidant Evaluation : Another study focused on the antioxidant capacity using DPPH assays, indicating that modifications in the chemical structure could enhance activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for synthesizing 3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including pyrazole ring formation, condensation with trifluoromethyl aniline derivatives, and introduction of the propanoic acid moiety. Key steps include:
- Condensation Reactions : Use of coupling agents like EDCI or DCC to facilitate amide bond formation between intermediates.
- Z-Isomer Control : Reaction pH (4–6) and temperature (60–80°C) are critical for stabilizing the (Z)-configuration of the α,β-unsaturated carbonyl group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures high purity (>95%) .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆) confirm regiochemistry and substituent positions. For example, the (Z)-configuration is verified by coupling constants (J = 10–12 Hz for vinyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in negative ion mode identifies the molecular ion peak [M-H]⁻, with mass accuracy <5 ppm .
- FT-IR Spectroscopy : Peaks at ~1715 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) confirm functional groups .
Q. How do structural features (e.g., trifluoromethyl and cyano groups) influence the compound’s reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilicity at the β-carbon of the α,β-unsaturated ketone, facilitating nucleophilic additions.
- Steric Hindrance : 3,5-Dimethylpyrazole substituents may restrict rotational freedom, affecting binding in biological assays .
Advanced Research Questions
Q. How can computational chemistry optimize reaction design and predict regioselectivity in derivatives of this compound?
- Methodological Answer :
- Quantum Mechanical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts transition states and regioselectivity in cyclization steps. For example, Fukui indices identify nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) model solvation effects on reaction pathways, reducing experimental trial-and-error .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C.
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons, while ROESY identifies spatial proximity of substituents .
Q. What assays are suitable for evaluating the compound’s biological activity, and how should controls be designed?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., Kinase-Glo®) with ATP concentrations near Km. Include positive controls (staurosporine) and vehicle-only blanks .
- Cytotoxicity Testing : MTT assays on HEK-293 cells, with IC₅₀ calculations via nonlinear regression (GraphPad Prism). Validate with cisplatin as a reference .
Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?
- Methodological Answer :
- Directed Ortho-Metalation : Use tert-butoxy directing groups to install substituents at the 4-position of the pyrazole.
- Protection/Deprotection : Temporarily block reactive sites (e.g., propanoic acid as a tert-butyl ester) during modifications .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC-PDA. Degradation products (e.g., hydrolyzed cyano groups) are identified by retention time shifts .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C for similar compounds) .
Q. What computational tools elucidate structure-activity relationships (SAR) for target binding?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into X-ray crystal structures of target proteins (e.g., COX-2). Score binding poses using the Vinardo scoring function.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
